- Structure-Activity Relationships for a Novel Series of Citalopram (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine TransportersJournal of Medicinal Chemistry, 2010, 53(16), 6112-6121,
Cas no 102308-43-0 (4-bromo-3H-isobenzofuran-1-one)

4-bromo-3H-isobenzofuran-1-one 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-benzofuran-1[3H]-one
- 1(3H)-Isobenzofuranone,4-bromo-
- 4-BROMO-2-BENZOFURAN-1(3H)-ONE
- 4-bromo-3H-2-benzofuran-1-one
- 4-BROMO-3H-ISOBENZOFURAN-1-ONE
- 4-bromoisobenzofuran-1(3H)-one
- 4-bromo-phthalide
- 4-Brom-phthalid
- 4-BROMOPHTHALIDE
- 4-Bromo-1(3H)-isobenzofuranone
- 4-broMo-1,3-dihydro-2-benzofuran-1-one
- 4-Bromo-3H-isobenzofuran-1-one, 4-Bromobenzo[c]furan-1(3H)-one
- 1(3H)-Isobenzofuranone, 4-bromo-
- MACJSJRQNWAGJM-UHFFFAOYSA-N
- RW3082
- FCH137
- AKOS005137919
- MFCD06412577
- AMY23990
- FS-2322
- 102308-43-0
- s10466
- A847992
- AC-30753
- SY110693
- J-514622
- FT-0701328
- SCHEMBL698199
- FT-0647979
- DTXSID50469128
- CS-W004185
- DB-006688
- 4-bromo-3H-isobenzofuran-1-one
-
- MDL: MFCD06412577
- インチ: 1S/C8H5BrO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
- InChIKey: MACJSJRQNWAGJM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C([H])C2C(=O)OC([H])([H])C=21
計算された属性
- せいみつぶんしりょう: 211.94700
- どういたいしつりょう: 211.947
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.743
- ゆうかいてん: No data available
- ふってん: 378.2°C at 760 mmHg
- フラッシュポイント: 182.534°C
- 屈折率: 1.625
- PSA: 26.30000
- LogP: 2.11950
- じょうきあつ: 0.0±0.9 mmHg at 25°C
4-bromo-3H-isobenzofuran-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-bromo-3H-isobenzofuran-1-one 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-bromo-3H-isobenzofuran-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D553705-25g |
4-BroMo-2-benzofuran-1[3H]-one |
102308-43-0 | 97% | 25g |
$1050 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B24940-100mg |
4-Bromoisobenzofuran-1(3H)-one |
102308-43-0 | 97% | 100mg |
¥132.0 | 2022-10-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0225-5G |
4-bromo-3H-isobenzofuran-1-one |
102308-43-0 | 97% | 5g |
¥ 1,815.00 | 2023-03-09 | |
Ambeed | A366898-100mg |
4-Bromo-2-benzofuran-1[3H]-one |
102308-43-0 | 97% | 100mg |
$17.0 | 2025-02-24 | |
eNovation Chemicals LLC | D696666-5g |
4-Bromoisobenzofuran-1(3H)-one |
102308-43-0 | 97% | 5g |
$135 | 2024-07-20 | |
eNovation Chemicals LLC | Y1097122-25G |
4-bromo-3H-isobenzofuran-1-one |
102308-43-0 | 97% | 25g |
$625 | 2024-07-21 | |
Fluorochem | 043274-1g |
4-Bromo-3H-isobenzofuran-1-one |
102308-43-0 | 95% | 1g |
£111.00 | 2022-02-28 | |
TRC | B680465-100mg |
4-Bromo-2-benzofuran-1[3H]-one |
102308-43-0 | 100mg |
$ 81.00 | 2023-04-18 | ||
Alichem | A159000019-5g |
4-Bromoisobenzofuran-1(3H)-one |
102308-43-0 | 98% | 5g |
$337.65 | 2023-09-04 | |
eNovation Chemicals LLC | D553705-5g |
4-BroMo-2-benzofuran-1[3H]-one |
102308-43-0 | 97% | 5g |
$288 | 2024-05-24 |
4-bromo-3H-isobenzofuran-1-one 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Reagents: (T-4)-Dichlorodioxochromium Solvents: Carbon tetrachloride ; 1 h, 0 °C; 2 h, rt; 20 h, reflux; reflux → rt
- Structure-Activity Relationships for a Novel Series of Citalopram (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine TransportersJournal of Medicinal Chemistry, 2010, 53(16), 6112-6121,
4-bromo-3H-isobenzofuran-1-one Raw materials
4-bromo-3H-isobenzofuran-1-one Preparation Products
4-bromo-3H-isobenzofuran-1-one 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
4-bromo-3H-isobenzofuran-1-oneに関する追加情報
Research Brief on 4-bromo-3H-isobenzofuran-1-one (CAS: 102308-43-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-bromo-3H-isobenzofuran-1-one (CAS: 102308-43-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic organic compound, characterized by its brominated isobenzofuranone structure, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential as a building block for drug development, particularly in the design of enzyme inhibitors and small-molecule therapeutics targeting inflammatory and oncogenic pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-bromo-3H-isobenzofuran-1-one as a precursor in the synthesis of novel HDAC (histone deacetylase) inhibitors. The bromine atom at the 4-position was found to be crucial for facilitating cross-coupling reactions, enabling efficient derivatization of the core structure. Researchers reported a 72% yield in the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids, producing a library of potential anticancer agents.
In the realm of antimicrobial research, a team from the University of Cambridge recently (2024) utilized 4-bromo-3H-isobenzofuran-1-one to develop a new class of quorum sensing inhibitors. The compound's ability to mimic bacterial signaling molecules was enhanced through structural modifications at the 1-position, leading to derivatives with potent activity against Pseudomonas aeruginosa biofilms (IC50 values ranging from 3.2-8.7 μM). This finding suggests potential applications in combating antibiotic-resistant infections.
From a chemical biology perspective, the reactivity of 4-bromo-3H-isobenzofuran-1-one has been exploited in proteomics studies. A Nature Chemical Biology publication (2023) described its use as an electrophilic warhead in activity-based protein profiling (ABPP) probes. The compound's ability to selectively modify catalytic cysteine residues in deubiquitinating enzymes (DUBs) has provided new insights into ubiquitin signaling pathways and identified potential targets for cancer immunotherapy.
The pharmaceutical industry has shown increasing interest in this compound, with several patents filed in 2023-2024 covering its derivatives as potential treatments for neurodegenerative diseases. One notable application involves its conversion to γ-lactam derivatives that demonstrate blood-brain barrier permeability and neuroprotective effects in cellular models of Parkinson's disease (reducing α-synuclein aggregation by 40-60% at 10 μM concentrations).
Recent advances in synthetic methodology have improved access to 4-bromo-3H-isobenzofuran-1-one, with a new continuous flow chemistry approach achieving 85% yield and >99% purity (Green Chemistry, 2024). This development addresses previous challenges in large-scale production, making the compound more accessible for medicinal chemistry programs. The improved synthetic route also reduces hazardous waste generation by 60% compared to traditional batch processes.
In conclusion, 4-bromo-3H-isobenzofuran-1-one (CAS: 102308-43-0) has emerged as a valuable scaffold in drug discovery and chemical biology. Its unique reactivity profile, combined with recent synthetic improvements, positions this compound as a key building block for developing therapeutics targeting epigenetic regulation, microbial resistance, and protein homeostasis. Future research directions may explore its applications in covalent drug design and as a versatile intermediate for diversity-oriented synthesis.
102308-43-0 (4-bromo-3H-isobenzofuran-1-one) 関連製品
- 2227813-15-0(3-(1R)-3-amino-1-hydroxypropylbenzonitrile)
- 933738-01-3((5-methoxy-1,3-benzothiazol-2-yl)methanamine)
- 119264-82-3(1,3-Dimethyl-2-phenylnaphthalene)
- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)
- 59742-45-9(1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]-)
- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)
- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)
- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)
- 1420793-62-9(6-Fluoro-5-iodo-2,8-dimethylquinoline)
- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)
